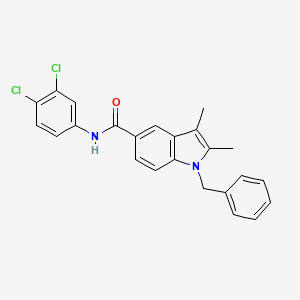
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide
Descripción general
Descripción
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research applications. This compound is structurally similar to other synthetic cannabinoids and has been found to have a high affinity for the cannabinoid receptors in the brain. In
Mecanismo De Acción
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has been found to have a high affinity for these receptors, which allows it to bind to them and produce its effects. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide also has a similar structure to other synthetic cannabinoids, which allows it to interact with the same receptors as these compounds.
Biochemical and Physiological Effects:
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been found to produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has also been found to produce psychoactive effects, such as euphoria, relaxation, and altered perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has several advantages for use in lab experiments. This compound has a high affinity for the CB1 and CB2 receptors, which allows it to produce consistent effects in vitro and in vivo. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for research purposes. However, there are also several limitations to the use of 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide in lab experiments. This compound has been found to produce psychoactive effects, which can complicate research studies. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide is also a relatively new compound, and there is limited information available on its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide. One area of interest is the potential therapeutic effects of cannabinoids in the treatment of various medical conditions. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been found to have a high affinity for the CB1 and CB2 receptors, which makes it a promising candidate for further research in this area. Another area of interest is the potential use of 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide as a tool for studying the CB1 and CB2 receptors in the brain. This compound has been found to produce consistent effects on these receptors, which makes it a valuable tool for studying their function and role in various physiological processes.
Aplicaciones Científicas De Investigación
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors in the brain. This compound has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. 1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has also been used to study the potential therapeutic effects of cannabinoids in the treatment of various medical conditions, such as chronic pain, anxiety, and depression.
Propiedades
IUPAC Name |
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O/c1-15-16(2)28(14-17-6-4-3-5-7-17)23-11-8-18(12-20(15)23)24(29)27-19-9-10-21(25)22(26)13-19/h3-13H,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYGFDYVJFILII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3,4-dichlorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651172.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4651174.png)
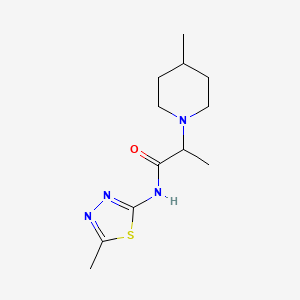

![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4651196.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4651199.png)
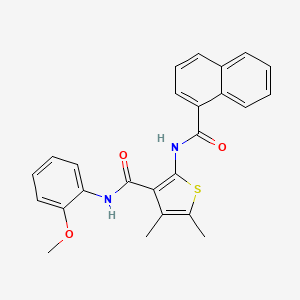
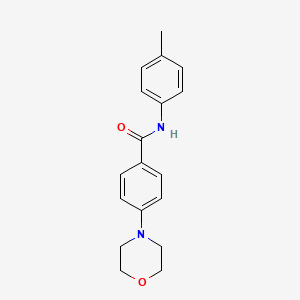
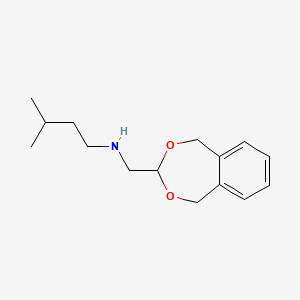
![4-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4651261.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651267.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)
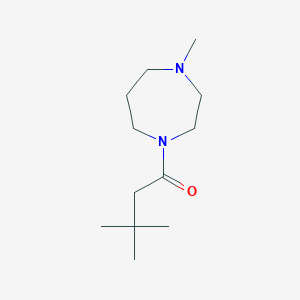
![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)